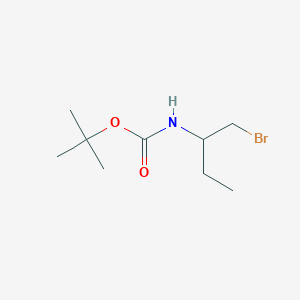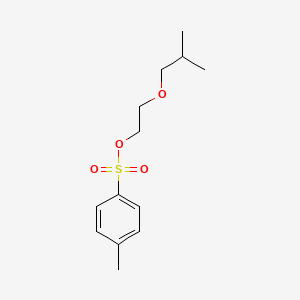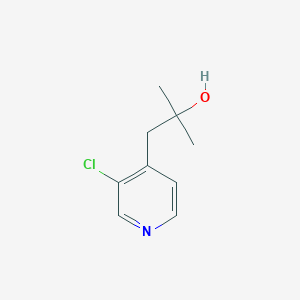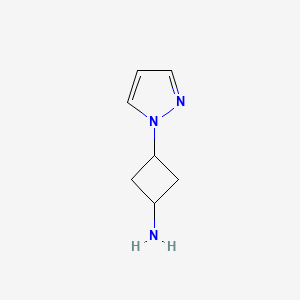
Methyl 3-methoxy-4-(propan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-4-(propan-2-yl)benzoate is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methoxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-(propan-2-yl)benzoate typically involves the esterification of 3-methoxy-4-(propan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with efficient separation and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-(propan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-hydroxy-4-(propan-2-yl)benzoic acid.
Reduction: 3-methoxy-4-(propan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-methoxy-4-(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 3-methoxy-4-(propan-2-yl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-methylbenzoate: Similar structure but with a methyl group instead of an isopropyl group.
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar structure but with a prop-2-yn-1-ylamino group instead of an isopropyl group.
Uniqueness
Methyl 3-methoxy-4-(propan-2-yl)benzoate is unique due to the presence of both a methoxy group and an isopropyl group on the aromatic ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-methoxy-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-5-9(12(13)15-4)7-11(10)14-3/h5-8H,1-4H3 |
InChI Key |
MIZKQHVBJPFVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


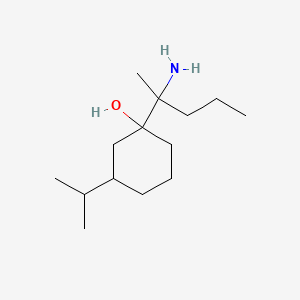
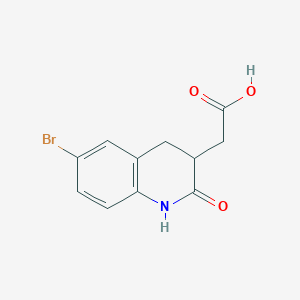
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
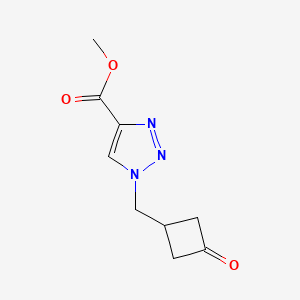
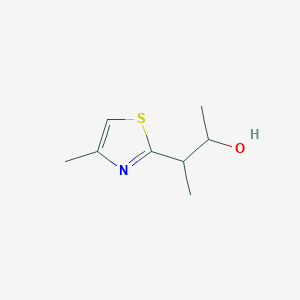
![Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
![Diethyl[(chlorosulfonyl)methyl]phosphonate](/img/structure/B13564438.png)
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)
